molecular formula C22H22FN3O2 B10939899 [4-(2-Fluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

[4-(2-Fluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

Cat. No.: B10939899
M. Wt: 379.4 g/mol
InChI Key: QTVPLZHAZZYKQN-UHFFFAOYSA-N
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Description

[4-(2-Fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and an isoxazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.

    Introduction of the Fluorobenzyl Group: The piperazine intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the fluorobenzyl-substituted piperazine.

    Formation of the Isoxazole Ring: Separately, the isoxazole ring is synthesized by reacting a suitable nitrile oxide with a methylphenyl-substituted alkene.

    Coupling Reaction: Finally, the fluorobenzyl-substituted piperazine and the methylphenyl-substituted isoxazole are coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of hydroxylamine derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Hydroxylamine derivatives of the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anti-cancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone involves its interaction with specific molecular targets. The fluorobenzyl group allows for strong binding to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Methoxyphenyl)-1-piperazinyl][5-(4-methylphenyl)-3-isoxazolyl]methanone
  • 4-(2-Methylphenyl)piperazino-2-pyridinyl]oxy}phenyl)methanone
  • 4-(2-Fluorophenyl)piperazinomethanone

Uniqueness

What sets [4-(2-fluorobenzyl)piperazino][5-(4-methylphenyl)-3-isoxazolyl]methanone apart from similar compounds is its unique combination of a fluorobenzyl group and a methylphenyl-substituted isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H22FN3O2/c1-16-6-8-17(9-7-16)21-14-20(24-28-21)22(27)26-12-10-25(11-13-26)15-18-4-2-3-5-19(18)23/h2-9,14H,10-13,15H2,1H3

InChI Key

QTVPLZHAZZYKQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

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